2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorine and iodine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,6-difluorobenzoic acid with 2-fluoro-4-iodoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: A precursor in the synthesis of the compound, used in various chemical reactions.
2,6-Difluoro-N-(4-iodophenyl)benzamide: A structurally similar compound with different functional groups.
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)benzamide: Another related compound with additional functional groups.
Uniqueness
2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide is unique due to its specific combination of fluorine and iodine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.
Properties
CAS No. |
88112-79-2 |
---|---|
Molecular Formula |
C14H8F3IN2O2 |
Molecular Weight |
420.12 g/mol |
IUPAC Name |
2,6-difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H8F3IN2O2/c15-8-2-1-3-9(16)12(8)13(21)20-14(22)19-11-5-4-7(18)6-10(11)17/h1-6H,(H2,19,20,21,22) |
InChI Key |
MFBKWMILRWBESX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=C2)I)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.